molecular formula C5H7ClF3NO2 B2728364 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate CAS No. 501662-13-1

2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate

Cat. No.: B2728364
CAS No.: 501662-13-1
M. Wt: 205.56
InChI Key: ANATVRZRQDTQDO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-chloroethyl)carbamate is a carbamate derivative characterized by a trifluoroethyl (-CH₂CF₃) group and a 2-chloroethyl (-CH₂CH₂Cl) substituent on the carbamate nitrogen. Carbamates are widely studied for their biological activities, including pesticidal, herbicidal, and antitumor properties. The trifluoroethyl group enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobic nature .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF3NO2/c6-1-2-10-4(11)12-3-5(7,8)9/h1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANATVRZRQDTQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 2-chloroethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

Scientific Research Applications

As a Pharmaceutical Intermediate

2,2,2-Trifluoroethyl N-(2-chloroethyl)carbamate is being investigated as a potential intermediate in the synthesis of various pharmaceuticals. Its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids suggests it may modify biomolecules, influencing their activity. This property is crucial for drug design, especially in creating targeted therapies for diseases such as cancer .

Anticancer Activity

Recent studies have indicated that derivatives of this compound can act as potent inhibitors of specific cancer-related proteins. For instance, research demonstrated that modifications to the carbamate structure could enhance its inhibitory effects on the MLL-AF9 fusion protein associated with acute leukemia, showing a growth inhibition concentration (GI50) of 75 nM .

Herbicidal Properties

The compound has also been explored for its herbicidal properties. It can be formulated into various agricultural products aimed at controlling weed growth in crops. Research indicates that it can be effective against perennial weeds in diverse agricultural settings such as orchards and vineyards . The versatility of formulations—ranging from emulsions to granules—enhances its applicability in real-world farming scenarios.

Antifungal Activity

In addition to herbicidal applications, 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate derivatives have shown promising antifungal activity against several plant pathogens. Studies reported that specific derivatives exhibited inhibition rates exceeding 60% at concentrations of 50 μg/mL, suggesting their potential as lead compounds for developing new antifungal agents .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science. Its reactivity can be harnessed in the development of novel materials with specific functionalities, such as coatings that are resistant to environmental degradation or tailored polymers for biomedical applications.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeInhibition Rate (%)Reference
2,2,2-Trifluoroethyl N-(chlorosulfonyl)carbamateAnticancer75 nM (GI50)
Derivative AAntifungal>60% at 50 μg/mL
Derivative BHerbicidal100% effectiveness

Case Study: Synthesis and Activity Evaluation

A study evaluated the synthesis of various derivatives of 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate through controlled reactions involving chlorosulfonyl isocyanate and trifluoroethanol under inert conditions. The resulting compounds were tested for their biological activities against cancer cell lines and plant pathogens. Notably, one derivative exhibited significant anticancer properties while maintaining low toxicity profiles in preliminary tests .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The chloroethyl group can participate in nucleophilic substitution reactions, potentially modifying biological macromolecules .

Comparison with Similar Compounds

Key Observations :

  • Trifluoroethyl vs. Benzyl : The trifluoroethyl group in the target compound reduces basicity compared to benzyl derivatives, improving bioavailability . Benzyl derivatives, however, achieve higher crystallinity and synthesis yields .
  • Chloroethyl vs.
  • Benzothiophene Substituent : The benzothiophene analog’s higher molecular weight and lipophilicity suggest improved membrane permeability but may reduce solubility .
2.3 Physicochemical Properties
  • Lipophilicity : The trifluoroethyl group increases logP compared to ethyl or methyl analogs, enhancing blood-brain barrier penetration in therapeutic contexts .
  • Thermal Stability : Trifluoroethyl carbamates exhibit higher thermal stability than nitro-substituted derivatives (e.g., 4-nitrophenyl analogs), as fluorine’s strong C-F bonds resist degradation .
  • Spectroscopic Features : NMR studies (e.g., ) reveal rotational barriers in trifluoroethyl carbamates due to the -CH₂CF₃ group, which can stabilize specific conformations for target binding .

Biological Activity

2,2,2-Trifluoroethyl N-(2-chloroethyl)carbamate is a compound of interest due to its potential applications in medicinal chemistry and its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic uses.

  • IUPAC Name : 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate
  • CAS Number : 501662-13-1
  • Molecular Formula : C5H6ClF3N2O2

The biological activity of 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate is primarily attributed to its ability to interact with various biological targets. The trifluoroethyl group enhances lipophilicity, facilitating the compound's penetration into cellular membranes. This property is crucial for its potential as a therapeutic agent in targeting central nervous system disorders and certain cancers.

Interaction with Biological Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It can bind to receptors that mediate cellular responses to growth factors and hormones.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate on various cancer cell lines. The results indicate varying degrees of cytotoxicity depending on the concentration and exposure time.

Cell Line IC50 (µM) Effect Observed
Huh7 (Liver Cancer)15Significant reduction in viability
PC3 (Prostate)20Moderate cytotoxic effect
MCF7 (Breast)25Minimal effect observed
HCT116 (Colon)18Significant reduction in viability

Note: IC50 values represent the concentration required to inhibit cell viability by 50%.

Case Studies

  • Case Study on Glioma Treatment :
    A study investigated the use of 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate as a potential treatment for recurrent malignant glioma. The compound demonstrated significant anti-tumor activity in vitro and showed promise in preclinical models for enhancing the efficacy of existing therapies.
  • Combination Therapy with Anticancer Agents :
    In combination with established chemotherapeutics such as Doxorubicin and Taxol, this carbamate exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate suggests rapid absorption and distribution within biological systems. Its lipophilic nature allows for effective blood-brain barrier penetration, making it a candidate for treating central nervous system tumors.

Safety Profile

Preliminary toxicity studies indicate that while the compound exhibits significant cytotoxicity towards cancer cells, it maintains a favorable safety profile in normal cells at lower concentrations. Further studies are necessary to fully elucidate its safety in vivo.

Q & A

Q. What synthetic strategies are optimal for preparing 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate, and how do solvent/catalyst systems influence yield?

The synthesis of trifluoroethyl carbamates often involves coupling chloroethylamine derivatives with activated carbonyl intermediates. A validated approach includes using carbamoyl chloride intermediates generated via phosgene (or safer equivalents) in the presence of dimethylformamide (DMF) as a catalyst. For example, analogous protocols for N-(perfluoroalkylmethyl)arylimidoyl chlorides employ phosgene in toluene with DMF to achieve high electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines . Solvent polarity and catalyst selection critically impact reaction efficiency: polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates, while DMF accelerates imidoyl chloride formation . Yield optimization requires monitoring reaction temperature (e.g., 50–100°C) and stoichiometric ratios of amine to carbonyl precursor .

Q. How can spectroscopic methods (e.g., NMR, FT-IR) characterize the electronic effects of the trifluoroethyl group in this compound?

The electron-withdrawing trifluoroethyl group induces distinct spectroscopic signatures:

  • ¹⁹F NMR : A singlet near -70 ppm for the CF₃ group confirms its presence and symmetry .
  • ¹H NMR : Downfield shifts (~4.5–5.0 ppm) for protons adjacent to the carbamate carbonyl indicate enhanced electrophilicity due to the -CF₃ group’s inductive effects .
  • FT-IR : Stretching frequencies for the carbonyl (C=O) group appear at ~1700 cm⁻¹, with slight shifts depending on hydrogen bonding or solvation effects .

Q. What is the rationale for incorporating a trifluoroethyl group in carbamate-based drug candidates?

Fluorine substituents, particularly trifluoroethyl groups, improve metabolic stability and bioavailability by reducing basicity of adjacent amines and enhancing lipophilicity. The -CF₃ group also alters electron density at reaction sites, enabling selective interactions with biological targets (e.g., enzymes or receptors) via dipole-dipole or van der Waals forces .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl group influence reaction mechanisms in cross-coupling or nucleophilic substitution reactions?

The -CF₃ group’s strong electron-withdrawing nature polarizes the carbamate carbonyl, increasing its susceptibility to nucleophilic attack. For example, in SN2 reactions with thiols or amines, the trifluoroethyl moiety accelerates kinetics by stabilizing transition states through inductive effects. Computational studies (e.g., DFT) can quantify charge distribution at the carbonyl carbon, correlating with experimental reaction rates . Contradictions in yield data may arise from competing pathways (e.g., hydrolysis under aqueous conditions), necessitating controlled anhydrous setups .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous trifluoroethyl carbamates?

Yield discrepancies often stem from:

  • Solvent purity : Trace water in solvents promotes hydrolysis of intermediates.
  • Catalyst degradation : DMF decomposes at high temperatures (>100°C), reducing efficacy .
  • Isomerization : Rotational barriers around the carbamate bond (e.g., E/Z isomerism) can lead to undetected byproducts. Variable-temperature NMR (VT-NMR) at -40°C to 25°C identifies isomer populations, with activation energies calculated via Eyring-Polanyi analysis (ΔG‡ ~50–70 kJ/mol) .

Q. What methodologies enable the study of rotational isomerism in 2,2,2-trifluoroethyl carbamates?

VT-NMR (¹³C or ¹⁹F) is critical for observing E/Z isomerization. For N-(4-hydroxybutyl)-N-(trifluoroethyl)carbamates, separate signals for E and Z isomers emerge below -20°C. The -CH₂CF₃ group acts as a conformational reporter, with Δνmax (Larmor frequency difference) and line-shape analysis providing kinetic parameters. Eyring plots derived from coalescence temperatures quantify rotational barriers, aiding in structure-activity relationship (SAR) studies for drug design .

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